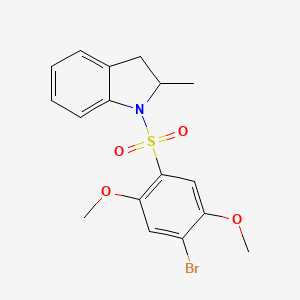
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a complex organic compound that features a brominated benzene ring with methoxy groups and a sulfonyl group attached to an indoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps, starting with the bromination of a dimethoxybenzene derivative. The bromination is usually carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting brominated product is then subjected to further reactions to introduce the sulfonyl group and the indoline moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would be essential to maintain high purity and yield.
化学反応の分析
Types of Reactions
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indoline moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, aluminum chloride, and ferric bromide are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can lead to the formation of sulfonamide derivatives.
科学的研究の応用
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various binding interactions, while the sulfonyl group can form strong hydrogen bonds with target molecules. The indoline moiety can interact with aromatic residues in proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
1-Bromo-2,5-dimethoxybenzene: Similar structure but lacks the sulfonyl and indoline groups.
4-Bromo-1,2-dimethoxybenzene: Another brominated dimethoxybenzene derivative.
4-Bromo-1,2-(methylenedioxy)benzene: Contains a methylenedioxy group instead of methoxy groups.
Uniqueness
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to the presence of the sulfonyl group attached to an indoline moiety, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-11-8-12-6-4-5-7-14(12)19(11)24(20,21)17-10-15(22-2)13(18)9-16(17)23-3/h4-7,9-11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNRNHMOUYEWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2865934.png)
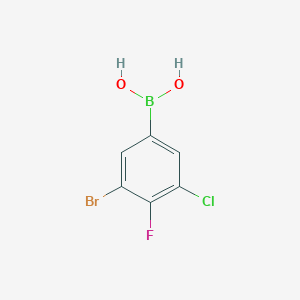
![2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile](/img/structure/B2865938.png)
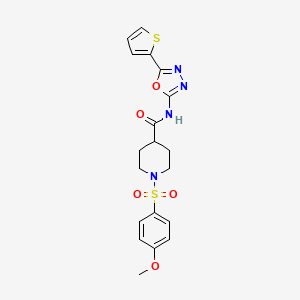
![2,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2865940.png)
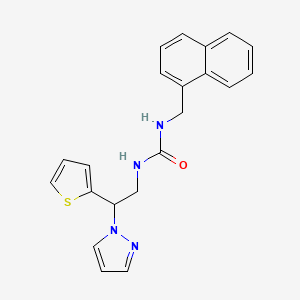
![N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2865942.png)
![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)
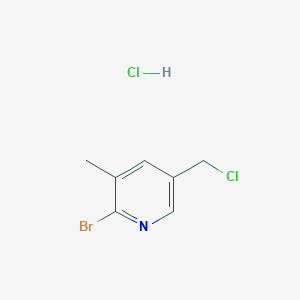
![4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2865947.png)
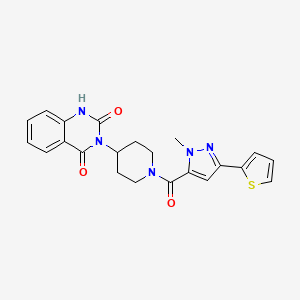
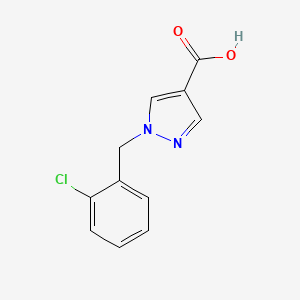
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)
![N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2865955.png)
